molecular formula C9H9BrO2 B181663 3-(3-bromophenyl)propanoic Acid CAS No. 42287-90-1

3-(3-bromophenyl)propanoic Acid

Cat. No. B181663
CAS RN: 42287-90-1
M. Wt: 229.07 g/mol
InChI Key: DWKWMFSWLCIMKI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propanoic Acid, also known by its CAS Number 42287-90-1, is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)propanoic Acid is represented by the SMILES string OC(=O)CCC1=CC(Br)=CC=C1 . This indicates that the compound contains a carboxylic acid group (OC(=O)) attached to a propyl group (CCC), which is further connected to a bromophenyl group (1=CC(Br)=CC=C1).


Physical And Chemical Properties Analysis

3-(3-Bromophenyl)propanoic Acid is a solid compound . It has a melting point range of 69.0-78.0°C . The compound is insoluble in water . Its density is 1.5±0.1 g/cm3, and it has a boiling point of 336.3±17.0 °C at 760 mmHg .

Scientific Research Applications

1. Phytotoxic and Mutagenic Effects

3-(3-Bromophenyl)propanoic acid, as a derivative of cinnamic acid, has shown activity in the evaluation of phytotoxicity and genotoxicity. Specifically, it was tested on wheat seeds (Triticum aestivum), where its effects on root and seedling development, germination percentage, mitotic index, chromosomal aberrations, and total polyphenol content were analyzed. The substance caused a slight inhibition in plantlet growth and inhibited germination and mitotic activity, without generating aberrant metaphases, but abnormal anatelophases appeared, indicating certain toxicological potentials (Jităreanu et al., 2013).

2. Synthesis and Chemical Properties

Research on 3-(3-Bromophenyl)propanoic acid includes studies on its synthesis and reactivity. For instance, a study detailed the synthesis of related compounds through reactions involving 3-(3-Bromophenyl)propanoic acid, highlighting the complexity and specificity of these chemical processes. This includes examining regioisomer identification through spectroscopic techniques and crystal analysis, which underscores the compound's utility in nuanced chemical synthesis (Kumarasinghe et al., 2009).

3. Potential in Material Science

The compound has been explored for its potential in material science, particularly in the context of renewable resources and sustainable approaches. A study involving phloretic acid (a phenolic compound related to 3-(3-Bromophenyl)propanoic acid) highlighted its use as a building block for benzoxazine ring formation. This research points to the broader applicability of such compounds in creating materials with specific thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

4. Antifungal Activity

There is also interest in the antifungal properties of derivatives of 3-(3-Bromophenyl)propanoic acid. A study evaluated the activity of certain derivatives against common and emerging yeasts and molds, finding significant in vitro activity, especially against Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential for developing novel antifungal compounds from such derivatives (Buchta et al., 2004).

Safety And Hazards

3-(3-Bromophenyl)propanoic Acid is classified as Acute Tox. 4 Oral according to the GHS classification system . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound . It should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWMFSWLCIMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366367
Record name 3-(3-bromophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)propanoic Acid

CAS RN

42287-90-1
Record name 3-(3-Bromophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42287-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromophenyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
A Jitareanu, S Padureanu, G Tataringa… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
Five cinnamic acid derivatives [cinnamic acid, 2, 3-dibromo-3-phenyl-propanoic acid, 2, 3-dibromo-3-(3-bromophenyl)-propanoic acid, 2, 3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-…
Number of citations: 19 journals.tubitak.gov.tr
A JITĂREANU, C Ifrim, AM Zbancioc… - Romanian …, 2019 - researchgate.net
The phytotoxicity of eight dibrominated cinnamic acid derivatives on Phaseolus vulgaris was evaluated. Plant bioassays are usually used for ecotoxicity assessment and in the …
Number of citations: 1 www.researchgate.net
R Berkecz, A Sztojkov-Ivanov, I Ilisz, E Forró… - … of Chromatography A, 2006 - Elsevier
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of 14 unnatural β-amino acids, including several β-3-homo-…
Number of citations: 67 www.sciencedirect.com
M Shang, KS Feu, JC Vantourout… - Proceedings of the …, 2019 - National Acad Sciences
The union of two powerful transformations, directed C–H activation and decarboxylative cross-coupling, for the enantioselective synthesis of vicinally functionalized alkyl, carbocyclic, …
Number of citations: 40 www.pnas.org
M Sabat, LF Raveglia, L Aldegheri, A Barilli… - Bioorganic & Medicinal …, 2022 - Elsevier
This publication details the discovery of a series of selective transient receptor potential cation channel subfamily M member 5 (TRPM5) agonists culminating with the identification of the …
Number of citations: 1 www.sciencedirect.com
C Schaller, J Klassen, L Asmus, K Graham… - The Chemical …, 2001 - Springer
This experiment expands on a previous study of decarboxylative elimination. A number of cinnamic acids were subjected to alkene bromination. The resulting dibromides were given to …
Number of citations: 2 link.springer.com
A Sztojkov-Ivanov, L Lazar, F Fülöp, DW Armstrong… - Chromatographia, 2006 - Springer
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of eighteen unnatural β-amino acids, including several β-3-…
Number of citations: 38 link.springer.com
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org
N End, P Furet, N van Campenhout… - Chemistry & …, 2004 - Wiley Online Library
The total synthesis of compound 8, a conformationally constrained analog of epothilone D (2), has been achieved through a convergent strategy based on three key fragments …
Number of citations: 11 onlinelibrary.wiley.com
R Takeda, A Kawashima, J Yamamoto, T Sato… - ACS …, 2018 - ACS Publications
In this work, we disclose an advanced general process for the synthesis of tailor-made α-amino acids (α-AAs) via tandem alkylation–second-order asymmetric transformation. The first …
Number of citations: 13 pubs.acs.org

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